molecular formula C23H38O4 B3025994 Norhyodeoxycholic acid

Norhyodeoxycholic acid

Cat. No.: B3025994
M. Wt: 378.5 g/mol
InChI Key: ZBAVIUQLFUYWMT-NNUWNQTCSA-N
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Description

Contextualization within the Bile Acid Landscape

Bile acids are a family of steroid acids synthesized from cholesterol in the liver. wikipedia.orgeclinpath.comelsevier.es They are characterized by a rigid steroid nucleus and a flexible side chain, rendering them amphipathic molecules capable of emulsifying fats for digestion. eclinpath.comcore.ac.ukresearchgate.net The primary bile acids synthesized in the human liver are cholic acid and chenodeoxycholic acid. wikipedia.orgeclinpath.comguidetopharmacology.org These are often conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile. wikipedia.orgelsevier.es In the intestine, gut bacteria metabolize primary bile acids into secondary bile acids, such as deoxycholic acid and lithocholic acid. wikipedia.orgeclinpath.com

Table 1: Classification of Representative Bile Acids

Category Compound Name Type Natural Occurrence
Primary Bile Acids Cholic acid C24 Bile Acid Yes
Chenodeoxycholic acid C24 Bile Acid Yes
Secondary Bile Acids Deoxycholic acid C24 Bile Acid Yes
Lithocholic acid C24 Bile Acid Yes
Nor-Bile Acids Norhyodeoxycholic acid C23 Bile Acid No (Synthetic)
Norursodeoxycholic acid C23 Bile Acid No (Synthetic)
Norcholic acid C23 Bile Acid No (Synthetic)

Historical Perspectives on Bile Acid Structural Modifications in Research

The scientific investigation of bile acids dates back over a century, with significant progress made in the 20th century in elucidating their chemical structures. core.ac.uk Following the correct structural proposal of bile acids in 1932, research shifted towards understanding their metabolism and physiological functions. core.ac.uk A pivotal area of research has been the chemical modification of the natural bile acid scaffold to create analogues with altered physicochemical and biological properties. core.ac.ukresearchgate.net The synthesis of new bile acid analogues helps in understanding structure-activity relationships and in developing compounds that can selectively activate or inhibit bile acid receptors for therapeutic benefit. researchgate.netacs.org

One of the key structural modifications explored has been the shortening of the C-24 aliphatic side chain. researchgate.net Historically, methods like the Barbier-Wieland degradation were used for this purpose, but they were often laborious. researchgate.net In 1988, an efficient procedure was developed for the one-carbon degradation of the side chain of natural bile acids, providing a more rapid method to obtain C23 "nor-" bile acids. researchgate.netcapes.gov.br This advancement facilitated the synthesis of a range of nor-bile acids, including norlithocholic acid, norchenodeoxycholic acid, norursodeoxycholic acid, nordeoxycholic acid, norcholic acid, and this compound. researchgate.net These synthetic derivatives have become valuable tools in pharmacological and metabolic research. acs.org

Conceptual Framework of Nor-Bile Acids as Shortened Bile Acid Analogues

Nor-bile acids are defined as structural analogues of naturally occurring C24 bile acids in which the side chain has been shortened by one methylene (B1212753) group, resulting in a C23 carboxylic acid. researchgate.netnih.gov This seemingly minor structural change—the shortening of the side chain from five to four carbon atoms—leads to significant alterations in their metabolic fate and physiological properties. nih.govnih.gov

Unlike their natural C24 counterparts, which are efficiently conjugated with taurine or glycine, some C23 nor-bile acids, such as nor-ursodeoxycholic acid, are resistant to this amidation process. nih.govnih.gov Instead, they can undergo alternative metabolic pathways, such as glucuronidation. nih.gov This resistance to amidation and subsequent alternative metabolism prevents their accumulation in the enterohepatic circulation and leads to unique physiological effects, such as inducing a bicarbonate-rich hypercholeresis (an increased secretion of bile). nih.govnih.govnih.gov This process, termed "cholehepatic shunting," is a key feature of certain nor-bile acids and is a central focus of their research. nih.gov The synthesis of these compounds, like this compound, involves the chemical degradation of the side chain of a corresponding natural bile acid. researchgate.net

Overview of this compound's Research Significance

This compound (NHDCA) is a synthetic C23 bile acid, specifically the 3α,6α-dihydroxy derivative of 5β-norcholan-23-oic acid. caymanchem.com It is derived from hyodeoxycholic acid. caymanchem.com The primary research significance of NHDCA lies in its role as a synthetic intermediate and a reference compound in specific analytical applications. caymanchem.com

A key application of this compound is its use as a precursor in the chemical synthesis of other complex molecules. caymanchem.com For instance, it serves as an intermediate in the synthesis of 3β-sulfooxy-7β-hydroxy-24-nor-5-cholen-23-oic acid. caymanchem.com This latter compound is used as an internal standard for the highly sensitive and accurate quantification by mass spectrometry of abnormal Δ5-bile acid conjugates. caymanchem.com These specific bile acid metabolites have been identified in patients with Niemann-Pick disease type C1, a rare genetic disorder. caymanchem.com Therefore, the availability of synthetic standards derived from NHDCA is crucial for diagnostic and research purposes related to this disease. caymanchem.com While much of the therapeutic research on nor-bile acids has focused on compounds like nor-ursodeoxycholic acid for cholestatic liver diseases, the role of this compound remains foundational in providing the chemical tools necessary for such specialized biochemical analysis. nih.govcaymanchem.comelsevier.es

Table 2: Chemical Identity of this compound

Identifier Value
Compound Name This compound
Synonyms (5β)-3α,6α-dihydroxy-24-norcholan-23-oic Acid, NHDCA
CAS Number 77518-23-1
Molecular Formula C23H38O4
Molecular Weight 378.553 g/mol

Data sourced from references caymanchem.comcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-21(26)27)16-4-5-17-15-12-20(25)19-11-14(24)6-8-23(19,3)18(15)7-9-22(16,17)2/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15+,16-,17+,18+,19+,20+,22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAVIUQLFUYWMT-NNUWNQTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Derivatization Studies of Norhyodeoxycholic Acid

Chemical Synthesis Methodologies for Nor-Bile Acid Derivatives

The synthesis of nor-bile acids, which are bile acids with a side chain shortened by one carbon atom, involves several key chemical strategies. These methods are designed to efficiently modify the structure of naturally occurring bile acids.

One-Carbon Degradation of Natural Bile Acid Side Chains

A primary and efficient method for shortening the side chain of natural C24 bile acids by one carbon is through a specific one-carbon degradation process. researchgate.netnih.gov This procedure serves as a more rapid alternative to the traditional Barbier-Wieland degradation. researchgate.netnih.gov The process involves the treatment of formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. researchgate.netnih.gov This reaction leads to the formation of 24-nor-23-nitriles through a "second order" Beckmann rearrangement. researchgate.netnih.gov Subsequent alkaline hydrolysis of these nitrile intermediates yields the corresponding nor-bile acids in high yields. researchgate.netnih.gov This methodology has been successfully applied to synthesize a range of nor-bile acids, including norlithocholic acid, norchenodeoxycholic acid, norursodeoxycholic acid, nordeoxycholic acid, and norcholic acid, in addition to norhyodeoxycholic acid. researchgate.netnih.gov

Other strategies for the degradation of the C24-carboxylic acid to its lower C23 homologue include photochemical decarboxylation, lead/copper-mediated oxidative decarboxylation, and the aforementioned Barbier-Wieland degradation. durham.ac.uk However, these approaches can have limitations such as the use of hazardous reagents, the need for additional protection and deprotection steps, long reaction times, and the necessity for extensive chromatographic purifications. durham.ac.uk

Application of Beckmann Rearrangement in Nor-Bile Acid Synthesis

The Beckmann rearrangement is a critical step in the efficient synthesis of nor-bile acids from their natural C24 counterparts. nih.gov Specifically, a "second order" Beckmann rearrangement is employed. researchgate.netnih.gov This reaction occurs when formylated bile acids are treated with sodium nitrite in a solution of trifluoroacetic anhydride and trifluoroacetic acid. researchgate.netnih.gov The rearrangement results in the formation of 24-nor-23-nitriles. researchgate.netnih.gov These nitriles are then subjected to alkaline hydrolysis to produce the final nor-bile acid products. researchgate.netnih.gov This approach has proven effective for producing various nor-bile acids, demonstrating its broad applicability in bile acid chemistry. nih.gov

Specific Procedures for this compound Generation

The synthesis of this compound specifically follows the general procedure for one-carbon degradation of the side chain of its parent bile acid, hyodeoxycholic acid. caymanchem.combiomol.comresearchgate.net The process begins with the formylation of hyodeoxycholic acid. The formylated intermediate is then reacted with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This induces a "second order" Beckmann rearrangement, yielding the 24-nor-23-nitrile derivative of hyodeoxycholic acid. The final step is the alkaline hydrolysis of this nitrile, which converts it into this compound. researchgate.netnih.gov This sequence of reactions provides an efficient pathway to obtain this compound for research and other applications. researchgate.net this compound has been utilized as an intermediate in the synthesis of 3β-sulfooxy-7β-hydroxy-24-nor-5-cholen-23-oic acid, which serves as an internal standard for the quantification of certain bile acid conjugates. caymanchem.com

Table 1: Key Reactions in this compound Synthesis

Step Reactants Key Transformation Product
1 Hyodeoxycholic acid, Formic acid Formylation of hydroxyl groups Formylated hyodeoxycholic acid
2 Formylated hyodeoxycholic acid, Sodium nitrite, Trifluoroacetic anhydride, Trifluoroacetic acid "Second order" Beckmann rearrangement 24-nor-23-nitrile of hyodeoxycholic acid
3 24-nor-23-nitrile of hyodeoxycholic acid, Base (e.g., NaOH or KOH) Alkaline hydrolysis of the nitrile group This compound

Development of Modified this compound Analogues for Research

To explore structure-activity relationships and develop tools for biological research, this compound can be chemically modified. These modifications can involve derivatization of its existing functional groups or conjugation with other molecules.

Derivatization Strategies for Structural Modification

The structural modification of this compound can be achieved through various derivatization techniques targeting its hydroxyl and carboxylic acid functional groups. Common derivatization methods for these groups include silylation, acylation, and alkylation. libretexts.org

Silylation: This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the compound for gas chromatography (GC) analysis. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are commonly used. sigmaaldrich.com

Acylation: This involves the reaction of the hydroxyl or amino groups with an acylating agent.

Alkylation: This strategy is often used to form esters from carboxylic acids by replacing the acidic proton with an alkyl group, which reduces polarity and improves chromatographic behavior. libretexts.org

For analysis by high-performance liquid chromatography (HPLC), derivatization often involves attaching a "tag" that imparts a detectable property, such as a chromophore or fluorophore. libretexts.org For instance, p-bromophenacyl bromide can be used to derivatize carboxylic acids, creating strongly UV-absorbing esters. libretexts.org

Synthesis of Conjugated Forms (e.g., Glycine (B1666218), Taurine)

Bile acids in the body are often conjugated with the amino acids glycine or taurine (B1682933), which enhances their solubility and physiological function. nih.govcaymanchem.com The synthesis of these conjugated forms of this compound is a key area of research.

The conjugation process involves forming an amide bond between the carboxylic acid group of this compound and the amino group of glycine or taurine. nih.gov Several methods can be employed for this N-acyl amidation. One efficient approach involves the use of a condensing agent such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or diethyl phosphorocyanidate. rsc.orgnih.gov A simple and efficient method involves mixing the unconjugated bile acid with taurine or a glycinate (B8599266) ester in the presence of diethyl phosphorocyanidate and triethylamine (B128534) at room temperature. nih.gov This reaction typically proceeds quickly and results in high yields of the desired conjugated bile acid. nih.gov Continuous flow processing has also been developed as a scalable method for the synthesis of glycine- and taurine-conjugated bile acids. rsc.org

The ratio of glycine to taurine conjugation can vary between species. mdpi.com The availability of taurine is a key determinant of the extent of taurine conjugation. mdpi.com

Table 2: Common Derivatization and Conjugation Reactions of this compound

Modification Type Reagent/Method Functional Group Targeted Purpose
Silylation BSTFA + TMCS Hydroxyl groups Increase volatility for GC analysis
Alkylation (Esterification) Alcohol + Acid catalyst Carboxylic acid Reduce polarity, improve chromatographic behavior
HPLC Tagging p-Bromophenacyl bromide Carboxylic acid Introduce a UV-absorbing chromophore
Glycine Conjugation Glycine ester, Diethyl phosphorocyanidate, Triethylamine Carboxylic acid Mimic natural bile acid conjugates
Taurine Conjugation Taurine, Diethyl phosphorocyanidate, Triethylamine Carboxylic acid Mimic natural bile acid conjugates

Creation of Labeled Analogues for Mechanistic Tracing

The elucidation of the metabolic fate, transport mechanisms, and molecular interactions of this compound (NHDCA) relies heavily on the use of labeled analogues. Isotopic labeling, a technique where one or more atoms in a molecule are replaced by their isotopes, provides a powerful tool for tracing the journey of NHDCA through complex biological systems without altering its fundamental chemical properties. scbt.com These labeled molecules act as tracers that can be detected and quantified using sensitive analytical methods, offering profound insights into the biochemical pathways and physiological roles of this synthetic bile acid. symeres.com

The primary isotopes used for labeling organic molecules like NHDCA are stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The choice of isotope depends on the specific research question, the desired analytical technique, and the synthetic feasibility. Labeled compounds are indispensable for a range of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. scbt.comsymeres.comnih.gov

Synthetic Strategies for Isotopic Labeling

The introduction of stable isotopes into the this compound structure can be achieved through two main strategies:

Total Synthesis from Labeled Precursors: This approach involves incorporating commercially available, isotope-containing starting materials into the synthetic pathway of NHDCA. symeres.com For instance, the synthesis of nor-bile acids often starts from natural C24 bile acids, which undergo a one-carbon degradation of the side chain. researchgate.net By using a natural bile acid that has been previously labeled (e.g., through biosynthetic methods in cell culture with labeled nutrients), a labeled version of NHDCA can be produced. researchgate.netnih.gov Similarly, specific labeled reagents can be introduced during key synthetic steps.

Derivatization and Exchange Reactions: This method involves chemically modifying the final NHDCA molecule to introduce a label. The hydroxyl and carboxylic acid functional groups on the NHDCA scaffold are prime targets for derivatization. dojindo.com For example, chemical derivatization with a labeling reagent containing a stable isotope can be employed. nih.gov Deuterium labeling can also be achieved through hydrogen/deuterium exchange reactions, where protons in specific positions of the molecule are swapped for deuterium atoms under specific catalytic conditions. symeres.com

Research Findings in Labeled Bile Acid Synthesis

While specific literature detailing the synthesis of isotopically labeled this compound is sparse, extensive research on other bile acid analogues provides a clear blueprint for the methodologies that can be applied. For example, deuteration experiments have been crucial in providing mechanistic insights into complex chemical transformations during bile acid synthesis. In the synthesis of 12β-methyl-18-nor-chenodeoxycholic acid, deuterium labeling was used to understand the mechanism of a palladium-catalyzed hydrogenation reaction, revealing the formation of various deuterated intermediates and products. acs.org This type of study highlights how labeled analogues serve not only as biological tracers but also as probes for understanding reaction mechanisms. acs.org

Furthermore, various derivatization reagents are available for labeling molecules with functional groups similar to NHDCA for analytical purposes. Reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) are used to label short-chain fatty acids with stable isotopes for accurate quantification by mass spectrometry. nih.gov Fluorescent labeling agents such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) and 1,2-diamino-4,5-methylenedioxybenzene (DMB) are used to derivatize amines and sialic acids, respectively, to enhance detection in HPLC analysis. dojindo.com These derivatization principles can be readily adapted for NHDCA, using isotopically labeled versions of the reagents to create standards for mass spectrometry-based quantification.

The table below summarizes various labeling approaches and their applications, which are applicable to the study of this compound.

Labeling StrategyIsotope(s) UsedPurpose / ApplicationAnalytical Technique
Precursor Synthesis ¹³C, ¹⁵N, ²HElucidation of metabolic pathways; Biosynthetic studies. symeres.comnih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. symeres.com
Deuterium Exchange ²H (Deuterium)Mechanistic studies of chemical reactions; Internal standards for MS. symeres.comacs.orgMS, NMR. scbt.comacs.org
Chemical Derivatization ¹³C, ¹⁵NCreation of stable isotope-labeled internal standards for accurate quantification. nih.govLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov
Fluorescent Derivatization N/A (Fluorophore)Enhanced detection and quantification in chromatographic separation. dojindo.comHigh-Performance Liquid Chromatography (HPLC) with Fluorescence Detection. dojindo.com

The synthesis of labeled analogues, particularly those incorporating stable isotopes like ²H and ¹³C, is fundamental for the mechanistic tracing of this compound. These tools enable researchers to track the absorption, distribution, metabolism, and excretion of the compound, and to quantify its presence in biological samples with high precision and accuracy, thereby clarifying its role in complex biological systems. symeres.comnih.gov

Metabolic Transformations and Bio Dispositions of Norhyodeoxycholic Acid Analogues in Biological Systems

Enzymatic Biotransformation Pathways of Nor-Bile Acids

Once in the gastrointestinal tract, nor-bile acids are subject to enzymatic modifications by the gut microbiota, similar to endogenous bile acids. These transformations significantly alter their structure and biological activity.

In the liver, primary bile acids are conjugated with the amino acids taurine (B1682933) or glycine (B1666218), which increases their water solubility and prevents passive reabsorption in the proximal small intestine. abdominalkey.comelsevier.es This conjugation is a critical step for establishing an efficient enterohepatic circulation. wikipedia.org However, studies on nor-ursodeoxycholate (nor-UDC), a C23 analogue, have shown that its conjugation is inefficient in the liver. nih.gov The nor-bile acids that are secreted into the intestine, whether conjugated or unconjugated, encounter the gut microbiota.

A crucial metabolic step mediated by intestinal bacteria is deconjugation, the hydrolysis of the amide bond linking the bile acid to its amino acid conjugate. nih.govnih.gov This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are broadly expressed in gut bacteria, including species of Lactobacillus, Bacteroides, Clostridium, and Bifidobacterium. mdpi.combiorxiv.org The cleavage of the glycine or taurine moiety is considered a "gatekeeper" step, as unconjugated bile acids are the necessary substrates for subsequent bacterial transformations like dehydroxylation and epimerization. nih.govmbl.or.kr While specific studies on the deconjugation of norhyodeoxycholic acid are limited, the broad substrate specificity of many BSH enzymes suggests they would also act on conjugated nor-bile acids that reach the distal intestine and colon. mdpi.com

Following deconjugation, the steroid nucleus of nor-bile acids can undergo further modifications. The oxidation and epimerization of hydroxyl groups at the C-3, C-7, and C-12 positions are common biotransformations carried out by bacterial hydroxysteroid dehydrogenases (HSDHs). nih.gov Epimerization involves a change in the stereochemical configuration of a hydroxyl group (e.g., from α to β), which proceeds through a stable oxo-bile acid intermediate. nih.gov A well-known example is the bacterial conversion of chenodeoxycholic acid (3α,7α-dihydroxy) into ursodeoxycholic acid (3α,7β-dihydroxy). nih.govmdpi.com It is plausible that nor-bile acids like this compound undergo similar epimerization and oxidation reactions mediated by the gut microbiota.

In the liver, bile acids can undergo phase I metabolism, including hydroxylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP3A4. nih.govnih.gov This process generally converts bile acids into more hydrophilic and less toxic molecules, facilitating their elimination. nih.govnih.gov For example, CYP3A4 is known to hydroxylate chenodeoxycholic acid and the highly toxic lithocholic acid. nih.gov Nor-bile acid analogues are also subject to hepatic biotransformation, with studies on nor-UDC showing the formation of sulfate (B86663) and glucuronide conjugates, which are alternative detoxification pathways. nih.gov

Transformation Enzyme Family Location Description
DeconjugationBile Salt Hydrolase (BSH)Intestine (Bacteria)Hydrolyzes the amide bond, releasing the free nor-bile acid from its taurine or glycine conjugate. nih.govmdpi.com
EpimerizationHydroxysteroid Dehydrogenase (HSDH)Intestine (Bacteria)Reversibly changes the stereochemistry of hydroxyl groups (e.g., 7α to 7β). nih.gov
HydroxylationCytochrome P450 (e.g., CYP3A4)LiverAdds hydroxyl groups to the steroid nucleus, increasing water solubility for detoxification. nih.govnih.gov
Sulfation / GlucuronidationSulfotransferases / UGTsLiverConjugates nor-bile acids with sulfate or glucuronic acid, aiding in their elimination. nih.gov

Deconjugation Processes

Enterohepatic Circulation Dynamics of Nor-Bile Acid Analogues

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of the body's bile acid pool, conserving it for multiple uses during digestion. youtube.com The shortening of the bile acid side chain, as seen in nor-bile acid analogues, introduces significant changes to this circulatory dynamic.

The intestinal reabsorption of bile acids occurs through two primary mechanisms: active transport and passive diffusion. cambridge.org

Active Transport : This is the principal mechanism for conjugated bile acids and is mediated by the apical sodium-dependent bile acid transporter (ASBT), which is highly expressed in the terminal ileum. nih.govmdpi.com This transporter efficiently reclaims the majority of conjugated bile acids from the intestinal lumen. eclinpath.com

Passive Diffusion : Unconjugated bile acids, being more lipophilic, can be passively absorbed along the entire intestine, including the colon. cambridge.orgeclinpath.com

Nor-bile acids, particularly in their unconjugated form, are more hydrophobic than their C24 counterparts and are poor substrates for the ASBT. jci.org Research suggests that side-chain shortened C23 nor-dihydroxy bile acids are sufficiently hydrophobic to be absorbed by passive diffusion. jci.org This property allows them to be absorbed not only in the small intestine and colon but also by biliary epithelial cells (cholangiocytes) directly from bile, a key feature of their altered circulation. abdominalkey.com

Bile acids returning to the liver via the portal vein are efficiently extracted from the blood by hepatocytes. researchgate.net This uptake is mediated by transporters on the sinusoidal membrane, primarily the Na+-taurocholate cotransporting polypeptide (NTCP) and various organic anion transporting polypeptides (OATPs). researchgate.netbmj.com Once inside the hepatocyte, bile acids are secreted across the canalicular membrane into bile, a process driven by the bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2). bmj.comelsevier.es

Studies in animal models have demonstrated that the handling of nor-bile acid analogues by the liver is distinct. The hepatic uptake and subsequent biliary secretion of nor-UDC were found to be slower compared to its conventional C24 analogue, UDC. nih.gov A key feature of some nor-bile acids is their ability to undergo "cholehepatic shunting". In this process, the unconjugated nor-bile acid, which is secreted into the bile canaliculus, is passively reabsorbed by the cholangiocytes lining the bile ducts. abdominalkey.com From the cholangiocyte, it is then effluxed into the peribiliary venous plexus, returning to the sinusoidal blood for another round of uptake by hepatocytes, bypassing the systemic circulation and intestine. abdominalkey.com This cycling induces a bicarbonate-rich hypercholeresis, a flow of bile that is disproportionately large relative to the amount of bile acid secreted. abdominalkey.comjci.org

Process Key Transporters Location Role in Nor-Bile Acid Analogue Transport
Intestinal AbsorptionASBT, Passive DiffusionIleum, Colon, Biliary EpitheliumReduced active transport via ASBT; enhanced passive diffusion across intestinal and biliary epithelia. nih.govjci.org
Hepatic UptakeNTCP, OATPsHepatocyte (Sinusoidal)Slower uptake kinetics compared to C24 bile acids. nih.govbmj.com
Hepatic SecretionBSEP, MRP2Hepatocyte (Canalicular)Secretion into bile, followed by potential reabsorption by cholangiocytes (cholehepatic shunt). abdominalkey.comelsevier.es

The structural modification of side-chain shortening from a C24 to a C23 "nor-" structure fundamentally decreases the efficiency of the enterohepatic circulation. This reduced efficiency is a composite effect of several factors observed in animal models:

Inefficient Hepatic Conjugation : Nor-bile acids are poor substrates for the enzymes that conjugate bile acids with taurine or glycine, leading to a higher proportion of unconjugated, more hydrophobic species being secreted into bile. nih.gov

Impaired Active Transport : As suboptimal substrates for the ileal ASBT, their active reclamation from the intestine is inefficient. jci.org

Enhanced Passive Diffusion : Their increased lipophilicity facilitates passive, non-carrier-mediated diffusion across biological membranes, including the intestinal and biliary epithelia. abdominalkey.comjci.org

Hepatic Uptake and Secretion Processes

Renal and Fecal Elimination Pathways of Nor-Bile Acids

The elimination of nor-bile acids, which are C23 analogues of conventional C24 bile acids, follows distinct pathways that differ significantly from their naturally occurring counterparts. These differences are primarily dictated by their structural modifications, particularly the shortened side chain, which alters their subsequent metabolic conjugation and transport. The primary routes of elimination for these compounds are through renal (urinary) and fecal excretion, with the balance between these two pathways being heavily influenced by the specific type of nor-bile acid and the metabolic transformations it undergoes.

Research into the disposition of nor-bile acids has revealed that their resistance to the typical N-acyl amidation with taurine or glycine is a key determinant of their metabolic fate. Instead of amidation, nor-bile acids are often substrates for alternative conjugation pathways such as glucuronidation and sulfation. These conjugations increase the water solubility of the compounds, facilitating their excretion from the body. wjgnet.comoup.com

Detailed Research Findings

Studies focusing on specific nor-bile acid analogues provide insight into their differential elimination patterns.

Nor-Ursodeoxycholic Acid (norUDCA): In humans, norUDCA exhibits a unique elimination profile characterized by significant contributions from both renal and biliary/fecal routes. A study involving human volunteers demonstrated that after administration, norUDCA was excreted in approximately equal measure in both bile and urine. researchgate.net This is a stark contrast to most endogenous bile acids, which are predominantly eliminated via the feces. drugbank.com

The primary metabolic transformation facilitating this dual elimination pathway is the C-23 ester glucuronidation of norUDCA in the liver. wjgnet.comresearchgate.net This glucuronide metabolite is then subject to considerable renal elimination. wjgnet.com The efflux of norUDCA glucuronide from the hepatocyte into the bloodstream, likely mediated by transporters from the multidrug resistance-associated protein (MRP) family, allows for its subsequent filtration and excretion by the kidneys. wjgnet.comkarger.com This process of cholehepatic shunting, where the compound is reabsorbed from the bile ducts and can re-enter the systemic circulation for renal clearance, is a key feature of norUDCA's disposition. karger.comnih.gov

Norcholic Acid: In contrast to the dual elimination pathway of norUDCA, studies in rats suggest that norcholic acid is primarily eliminated via the fecal route. Research indicates that norcholic acid is efficiently absorbed from the intestine and subsequently excreted into the bile, with minimal excretion into the urine. medchemexpress.com One study reported that approximately 40% of an administered dose of norcholic acid was recovered in the feces of rats within the first 24 hours, highlighting the prominence of this pathway. medchemexpress.com In rats, norcholic acid appeared in the bile predominantly as the unconjugated bile acid, unlike its C24 counterpart which is secreted as a taurine conjugate. capes.gov.br

The Role of Sulfation in Renal Excretion: For bile acids in general, sulfation is a critical detoxification pathway that significantly enhances renal elimination. oup.comoup.com The renal clearance of sulfated bile salts can be 20 to 200 times greater than that of their corresponding unsulfated forms. nih.gov This is particularly important in cholestatic conditions where the primary biliary excretion route is impaired. oup.com The increased water solubility of sulfated conjugates reduces their tubular reabsorption in the kidneys, thereby promoting their urinary excretion. nih.govnih.gov While specific quantitative data for sulfated nor-bile acids is limited, this general principle suggests that sulfation, like glucuronidation, can shift the elimination of nor-bile acid metabolites towards the renal pathway. oup.comkarger.com

Data on Elimination Pathways of Nor-Bile Acids

The following tables summarize the available quantitative and qualitative data on the elimination of specific nor-bile acids from research studies.

Table 1: Elimination of Nor-Ursodeoxycholic Acid (norUDCA) in Humans
CompoundSpeciesPrimary Metabolic PathwayExcretion RouteFindingsCitation
Nor-Ursodeoxycholic Acid (norUDCA)HumanC-23 Ester GlucuronidationBiliary/Fecal and RenalAdministered dose was excreted in approximately equal amounts in bile and urine. researchgate.net
Table 2: Elimination of Norcholic Acid in Rodents
CompoundSpeciesPrimary Excretion RouteQuantitative DataCitation
Norcholic AcidRatFecal~40% of administered dose recovered in feces within 24 hours. Minimal urinary excretion noted. medchemexpress.com

Cellular and Molecular Transport Mechanisms of Norhyodeoxycholic Acid Analogues

Interactions with Bile Acid Transporters in the Enterohepatic System

The enterohepatic circulation of bile acids is a highly efficient process mediated by a series of transporters located on the apical and basolateral membranes of hepatocytes and enterocytes. abdominalkey.com Norhyodeoxycholic acid analogues interact with these transporters, but often in a manner distinct from endogenous bile acids.

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is primarily located in the terminal ileum and is responsible for the active reabsorption of the vast majority of bile acids from the intestine. knowcholestaticliverdisease.commdpi.com It is also expressed on the apical membrane of cholangiocytes, where it can mediate bile acid uptake from the bile. taylorfrancis.com

However, studies on the norUDCA analogue have revealed that ASBT appears to be dispensable for its primary choleretic (bile-flow stimulating) effects. jci.orgnih.govnih.gov Research using mouse models demonstrated that norUDCA's ability to stimulate a bicarbonate-rich bile flow was not hindered in mice lacking the ASBT gene (Asbt−/−) or in wild-type mice where ASBT was blocked with an inhibitor. nih.govbiorxiv.org This suggests that the major pathway for intestinal absorption and the subsequent therapeutic action of norUDCA does not strictly depend on this key bile acid transporter. nih.govnih.gov This ASBT-independent action is a significant departure from typical bile acids, whose enterohepatic circulation is heavily reliant on ASBT-mediated uptake. nih.gov

The Organic Solute Transporter alpha/beta (OSTα/OSTβ) is a heterodimeric protein complex essential for the efflux of bile acids from enterocytes into the portal blood circulation. creative-biolabs.comsolvobiotech.com Localized to the basolateral membrane of epithelial cells in the ileum, liver, and kidney, it functions as a bidirectional, facilitated diffusion transporter. nih.govcreative-biolabs.comsolvobiotech.com

Similar to the findings with ASBT, research indicates that OSTα is also not required for the choleretic actions of orally administered norUDCA. jci.orgnih.govbiorxiv.org Studies in mice deficient in both OSTα and ASBT showed that norUDCA still produced a significant increase in bile flow and bicarbonate secretion. nih.gov While OSTα/OSTβ is crucial for the basolateral efflux of typical bile acids reabsorbed by ASBT, norUDCA appears to utilize alternative pathways for its movement out of epithelial cells. nih.govsolvobiotech.com It has been proposed that OSTα/OSTβ may be involved in the export of bile acids that are taken up across the apical membrane via passive diffusion. nih.govsolvobiotech.com

The Sodium Taurocholate Cotransporting Polypeptide (NTCP), or SLC10A1, is a transporter located almost exclusively on the basolateral (sinusoidal) membrane of hepatocytes. nih.govoncotarget.com It plays a critical role in the enterohepatic circulation by mediating the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver, a crucial first step for their subsequent secretion into bile. sci-hub.sewikipedia.orgjci.org

While direct transport studies on this compound are limited, investigations into its analogue norUDCA have shown that it is not significantly transported by NTCP. nih.gov This finding suggests that the hepatic uptake of norUDCA is not primarily mediated by this major bile acid uptake transporter, which contrasts with many endogenous bile acids like taurocholate. nih.govbiorxiv.org This relative resistance to NTCP-mediated uptake may contribute to the unique pharmacokinetic profile of norUDCA. nih.gov Despite this, administration of norUDCA in mice has been shown to modestly increase the expression of the NTCP gene (Slc10a1). jci.orgjci.org

The Bile Salt Export Pump (BSEP), or ABCB11, is an ATP-dependent efflux pump located on the canalicular (apical) membrane of hepatocytes. knowcholestaticliverdisease.comsolvobiotech.com Its primary function is to secrete monovalent conjugated bile salts from the hepatocyte into the bile canaliculi, which is the rate-limiting step in bile secretion. mdpi.comnih.govsolvobiotech.com BSEP's function is vital for maintaining bile flow and protecting hepatocytes from the cytotoxic accumulation of bile acids. knowcholestaticliverdisease.comnih.gov

The secretion of this compound analogues into bile is a necessary step for their therapeutic action. Although specific studies detailing the direct interaction between this compound and BSEP are not extensively covered, it is understood that bile acid analogues intended to function within the biliary system must be substrates for canalicular export pumps. BSEP is the main transporter for this process. mdpi.comsci-hub.se Research in mice has shown that norUDCA administration can modestly increase the expression of the BSEP gene (Abcb11), suggesting a potential adaptive response to handle the transport of this analogue into the bile. jci.orgjci.org

The Solute Carrier (SLC) superfamily is one of the largest groups of membrane transport proteins, encompassing over 400 members in 66 families that transport a vast array of substances, including bile acids, ions, and organic molecules. wikipedia.orgnih.govguidetopharmacology.org Beyond the well-defined roles of ASBT (SLC10A2) and NTCP (SLC10A1), other SLC transporters are implicated in the disposition of bile acid analogues.

Studies with norUDCA have shown that members of the Organic Anion Transporting Polypeptide (OATP/SLCO) family, specifically OATP1a/1b, are also dispensable for its choleretic effects. jci.orgnih.govnih.gov This was confirmed in studies where OATP1a/1b-deficient mice still exhibited a potent bicarbonate-rich choleresis when treated with norUDCA. biorxiv.org Furthermore, in-vitro experiments failed to detect significant transport of norUDCA by human liver transporters OATP1B1, OATP1B3, or OATP2B1. nih.govjci.org However, norUDCA treatment in mice does induce the expression of other transporters, including Slco1a4 (OATP1a4) and Multidrug Resistance-Associated Protein 3 (Mrp3 or Abcc3), which may serve as alternative pathways for its transport. jci.orgnih.govcore.ac.uk

Bile Salt Export Pump (BSEP) Secretion

Passive Diffusion and Non-Ionic Permeation Across Biological Membranes

Passive diffusion is a fundamental mechanism where molecules move across a biological membrane without the aid of a transporter protein, driven by a concentration gradient. msdmanuals.comlibretexts.org This process is most efficient for small, lipid-soluble (lipophilic) molecules that can readily dissolve in and move through the lipid bilayer of the cell membrane. msdmanuals.com For weak acids like bile acids, the rate of passive diffusion is highly dependent on the molecule's ionization state, which is governed by its pKa and the pH of the surrounding environment. msdmanuals.com The un-ionized (protonated) form is more lipid-soluble and diffuses more readily across membranes. msdmanuals.com

This compound analogues like norUDCA are structurally modified, which impacts their transport properties. NorUDCA is relatively resistant to amidation (conjugation with taurine (B1682933) or glycine). nih.govkarger.com This property is crucial because the unconjugated, protonated form of the bile acid is more lipophilic and can be absorbed via passive non-ionic diffusion across the cholangiocyte membrane within the bile ducts. karger.comnih.gov This process is a key component of the "cholehepatic shunting" mechanism, where the unconjugated bile acid is reabsorbed from the bile into cholangiocytes, returns to the liver via the periductular capillary plexus, and is re-secreted by hepatocytes. karger.comresearchgate.net This shunting allows the compound to be enriched in the liver and repeatedly target the bile ducts. karger.comresearchgate.net

The ability to undergo passive diffusion is a defining feature of norUDCA's mechanism of action, distinguishing it from endogenous bile acids that are efficiently conjugated and primarily rely on active transport for their circulation. karger.comnih.gov

Interactive Data Tables

Table 1: Overview of Transporter Interactions with this compound Analogues (norUDCA)

TransporterGene Name (Human/Mouse)LocationPrimary FunctionInteraction with norUDCACitation
ASBT SLC10A2 / Slc10a2Apical membrane (ileal enterocytes, cholangiocytes)Na+-dependent reabsorption of bile acids from intestine/bileDispensable for choleretic effect; not required for absorption. jci.orgnih.govnih.govbiorxiv.org
OSTα/OSTβ SLC51A, SLC51B / Slc51a, Slc51bBasolateral membrane (enterocytes, hepatocytes, kidney)Efflux of bile acids from cells into bloodDispensable for choleretic effect. jci.orgnih.govbiorxiv.org
NTCP SLC10A1 / Slc10a1Basolateral membrane (hepatocytes)Na+-dependent uptake of conjugated bile acids into liverNot a significant substrate for uptake; expression is modestly increased. jci.orgnih.govjci.org
BSEP ABCB11 / Abcb11Canalicular membrane (hepatocytes)ATP-dependent secretion of bile salts into bilePresumed substrate for biliary secretion; expression is modestly increased. mdpi.comjci.orgjci.org
OATPs SLCO family / Slco familyBasolateral membrane (hepatocytes)Uptake of organic anions, including some bile acidsOATP1a/1b are dispensable for choleretic effect; not a substrate for human OATP1B1, 1B3, 2B1. jci.orgnih.govnih.govjci.org

Molecular Interactions and Receptor Mediated Signaling of Norhyodeoxycholic Acid Analogues

Nuclear Receptor Modulation by Nor-Bile Acids

Nor-bile acids, including norhyodeoxycholic acid (norHDCA), modulate several nuclear receptors that are pivotal in regulating the synthesis, transport, and metabolism of bile acids, lipids, and glucose. mdpi.com

Farnesoid X Receptor (FXR) Agonism/Antagonism and Transcriptional Regulation

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as the principal sensor for bile acids. targetmol.comnih.govmdpi.com Upon activation by an agonist ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). targetmol.comuniprot.org This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. uniprot.orgplos.org

The potency of activation by natural bile acids varies, with chenodeoxycholic acid (CDCA) being the most potent endogenous FXR agonist, followed by deoxycholic acid (DCA), lithocholic acid (LCA), and cholic acid (CA). ijbs.comnih.gov Synthetic agonists like GW4064 and obeticholic acid are also powerful activators of FXR. targetmol.complos.org However, not all bile acid derivatives act as agonists. Research has identified this compound as a weak FXR antagonist, with a reported half-maximal inhibitory concentration (IC50) of 28 μM. This antagonistic activity means that norHDCA can compete with activating ligands but does not initiate the conformational changes required for full receptor activation and subsequent gene regulation. This distinguishes it from many other bile acids and suggests a different functional role in FXR signaling pathways.

Table 1: Comparative Activity of Bile Acids on Farnesoid X Receptor (FXR)

Compound Receptor Activity Potency (EC50/IC50)
Chenodeoxycholic acid (CDCA) FXR Agonist ~10-17 μM nih.govnih.gov
Cholic acid (CA) FXR Weak Agonist ~600 μM nih.gov
Deoxycholic acid (DCA) FXR Agonist EC50 = 19.0 μM nih.gov
Lithocholic acid (LCA) FXR Agonist -
This compound FXR Antagonist IC50 = 28 μM
GW4064 (Synthetic) FXR Agonist EC50 = 65 nM targetmol.com

Small Heterodimer Partner (SHP) Induction and Downstream Effects

A primary consequence of FXR agonism is the potent induction of the Small Heterodimer Partner (SHP, also known as NR0B2). jci.orgnih.gov SHP is an atypical nuclear receptor that lacks a conventional DNA-binding domain. oup.com Its main function is to act as a transcriptional corepressor for other nuclear receptors. nih.gov The activation of the FXR/RXR heterodimer leads to direct binding to an FXRE on the SHP gene promoter, significantly increasing SHP expression.

Once induced, SHP orchestrates a negative feedback loop to control bile acid synthesis. ahajournals.orgahajournals.org It achieves this by inhibiting the transcriptional activity of key nuclear receptors responsible for the expression of bile acid synthetic enzymes. jci.orgahajournals.orgmdpi.com Given that this compound acts as an FXR antagonist, it would not be expected to induce SHP expression. By preventing FXR activation, norHDCA would consequently block the induction of SHP, thereby interrupting this critical downstream signaling cascade. This lack of SHP induction means the downstream repressive effects on other nuclear receptors would not occur.

Liver Receptor Homolog 1 (LRH-1) and Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Pathways

Liver Receptor Homolog 1 (LRH-1, or NR5A2) and Hepatocyte Nuclear Factor 4 Alpha (HNF4α, or NR2A1) are crucial transcriptional activators for genes involved in bile acid synthesis, particularly CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical pathway. ahajournals.orgahajournals.orgmdpi.comthieme-connect.com Both LRH-1 and HNF4α bind to the promoters of these genes and drive their expression. ahajournals.orgjci.org

The FXR-induced corepressor SHP directly interacts with both LRH-1 and HNF4α, inhibiting their ability to transactivate target genes. ahajournals.orgahajournals.orgcaldic.comresearchgate.net This SHP-mediated inhibition is the central mechanism by which FXR activation leads to the suppression of bile acid synthesis. ahajournals.orgmdpi.com As an FXR antagonist, this compound would prevent SHP induction, thereby leaving the transcriptional activity of LRH-1 and HNF4α unchecked by this pathway. This would theoretically lead to continued or unabated expression of genes like CYP7A1. HNF4α itself is a master regulator of many hepatic genes involved in fat and bile acid metabolism. mdpi.comsdbonline.org Its activity can be modulated by various signaling pathways, and its interaction with FXR and SHP is a key regulatory node. thieme-connect.comnih.gov

Table 2: Key Genes in the FXR-SHP Signaling Cascade

Gene Function Regulation by FXR Agonism Consequence of NorHDCA (FXR Antagonist)
NR0B2 (SHP) Transcriptional Corepressor Upregulated jci.orgnih.gov No induction
CYP7A1 Rate-limiting enzyme in bile acid synthesis Downregulated (via SHP) ahajournals.orgmdpi.com Repression is lifted
CYP8B1 Controls hydrophobicity of bile acid pool Downregulated (via SHP) ahajournals.org Repression is lifted
ABCB11 (BSEP) Bile salt export pump Upregulated uniprot.org Upregulation does not occur
SLC10A1 (NTCP) Hepatic uptake of bile acids Downregulated (via SHP) ahajournals.org Repression is lifted

Ligand Recognition and Binding Dynamics

The interaction between a bile acid and the ligand-binding domain (LBD) of FXR is highly specific and determines the functional outcome (agonism vs. antagonism). mdpi.com FXR binds to DNA as a heterodimer with RXR. uniprot.org The binding of an agonist ligand like CDCA induces a conformational change in the FXR LBD, which facilitates the dissociation of corepressors and the recruitment of coactivators, leading to transcriptional activation. nih.gov

The structure-activity relationship for FXR ligands has been extensively studied. The orientation and type of hydroxyl groups on the steroid nucleus, as well as the structure of the side chain, are critical. acs.org For instance, bulky substituents at the beta-position of the steroid scaffold can diminish the ability of the compound to activate FXR. nih.govresearchgate.net The unique structure of nor-bile acids, characterized by a shortened C23 side chain, alters their interaction with the LBD. This structural change is likely responsible for the antagonistic properties of this compound, preventing the receptor from adopting a transcriptionally active conformation.

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Activation and Signaling

Distinct from the nuclear receptors, GPBAR1 (also known as TGR5) is a G protein-coupled receptor located on the cell membrane. wgtn.ac.nzoatext.com It is expressed in various tissues and cell types, including macrophages, intestinal L-cells, and cholangiocytes. oatext.comnih.govaai.org TGR5 activation by bile acids does not directly regulate gene transcription but initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). mdpi.commdpi.com

The ligand preference of TGR5 differs significantly from that of FXR. Secondary bile acids, particularly lithocholic acid (LCA) and deoxycholic acid (DCA), are the most potent endogenous TGR5 agonists. nih.govmdpi.com In contrast, primary bile acids like CDCA and CA are less potent activators. mdpi.commdpi.com The development of synthetic nor-bile acid analogues has yielded compounds that are potent and selective TGR5 agonists with no activity at the FXR, demonstrating that the two receptors can be targeted independently. wgtn.ac.nz While the specific activity of this compound on TGR5 is not detailed in the available literature, the study of its analogues suggests that the nor-scaffold is amenable to creating TGR5-selective ligands. wgtn.ac.nzacs.org TGR5 signaling has been linked to the regulation of inflammation, energy expenditure, and the secretion of glucagon-like peptide-1 (GLP-1). nih.govahajournals.orgnih.gov

Cross-Talk with Other Signaling Pathways

This compound and its analogues engage in complex cross-talk with several intracellular signaling pathways, extending their influence beyond the primary bile acid receptors. This interaction modulates fundamental cellular processes, including proliferation, inflammation, and apoptosis. The following sections detail the interplay with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), Cyclic Adenosine (B11128) Monophosphate (cAMP), and STAT3 signaling cascades.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that transduces extracellular signals to intracellular targets, regulating a wide array of cellular functions. nih.govfrontiersin.org The cascade typically involves a series of protein kinase activations, from MAP3K (e.g., Raf) to MAP2K (MEK1/2) and finally to MAPK (ERK1/2). nih.govcellsignal.com Bile acid analogues can significantly modulate this pathway, often in a context-dependent manner, leading to either cell survival or apoptosis.

Research has demonstrated that Hyodeoxycholic acid (HDCA), a significant analogue of this compound, exerts protective effects on intestinal tissue by inhibiting the activation of the MAPK signaling pathway, an action mediated through the Takeda G protein-coupled receptor 5 (TGR5) and dependent on the STAT3 signaling pathway. researcher.liferesearchgate.net This suggests a hierarchical signaling cascade where TGR5 activation by HDCA initiates a cross-talk that ultimately dampens MAPK activity.

Other bile acid analogues exhibit varied interactions with the ERK1/2 pathway. For instance, Tauroursodeoxycholic acid (TUDCA) has been shown to protect hepatocytes from apoptosis induced by other bile acids, such as glycochenodeoxycholic acid (GCDCA), by activating both the p38 MAPK and the ERK1/2 survival pathways. rug.nl Inhibition of the ERK1/2 MAPK pathway significantly negated the protective effects of TUDCA. rug.nl In contrast, Ursodeoxycholic acid (UDCA) was found to have a pro-apoptotic role in gastric cancer cells by enhancing the phosphorylation of MEK1/2 and ERK1/2. spandidos-publications.com Similarly, the secondary bile acid Deoxycholic acid (DCA) can induce the expression of cyclooxygenase-2 (COX-2) through the activation of ERK1/2 and p38-MAPK in esophageal cancer cells. nih.gov Furthermore, bile acids like glycochenodeoxycholate (G-CDCA) may contribute to the progression of liver cancer by activating STAT3 through the MAPK-ERK1/2 pathway. spandidos-publications.com

The differential regulation of the ERK pathway is highlighted by the opposing effects of DCA and UDCA in colon cancer. sci-hub.se These findings underscore the complexity of bile acid signaling, where structurally similar molecules can trigger divergent downstream effects on the MAPK/ERK cascade, influencing cell fate.

Compound/AnalogueEffect on MAPK/ERK1/2 PathwayMediating Receptor/PathwayCell/Tissue TypeResearch Finding
Hyodeoxycholic acid (HDCA) Inhibition of activationTGR5, STAT3Intestinal Tissue (Mouse, Pig)Protects against intestinal injury by suppressing MAPK activation. researcher.liferesearchgate.net
Tauroursodeoxycholic acid (TUDCA) Activation-Hepatocytes (Rat)Protects against apoptosis by activating ERK1/2 and p38 MAPK. rug.nl
Ursodeoxycholic acid (UDCA) Activation (Pro-apoptotic)-Gastric Cancer Cells (SNU601)Enhances phosphorylation of MEK1/2 and ERK1/2, leading to apoptosis. spandidos-publications.com
Deoxycholic acid (DCA) Activation-Esophageal Cancer Cells (SKGT-4)Induces COX-2 expression via Erk1/2 and p38-MAPK. nih.gov
Glycochenodeoxycholic acid (G-CDCA) Activation-Liver CancerMay activate STAT3 phosphorylation via the MAPK-ERK1/2 pathway. spandidos-publications.com

Cyclic Adenosine Monophosphate (cAMP)-mediated Mechanisms

A primary mechanism through which this compound analogues intersect with other signaling pathways is via the TGR5 receptor, which is coupled to Gαs proteins. nih.govmdpi.com Activation of TGR5 by its ligands initiates a cascade that stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). mdpi.comfrontiersin.org This elevation in cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA) and the Exchange Protein directly activated by cAMP (Epac). nih.govfrontiersin.orgfrontiersin.org

Studies using specific TGR5 agonists, such as the synthetic analogue INT-777 and natural ligands like lithocholic acid (LCA), have confirmed this pathway. Activation of TGR5 by these molecules leads to increased cAMP production. frontiersin.orgnih.gov This TGR5-cAMP-PKA signaling axis has been implicated in a variety of physiological responses. For example, in inner medullary collecting duct cells, TGR5 activation induces the expression and trafficking of aquaporin-2 (AQP2) via the cAMP-PKA pathway, playing a role in regulating water homeostasis. nih.gov

In gastric smooth muscle cells, the TGR5-selective ligand oleanolic acid was shown to activate Gαs, increase cAMP levels, and cause muscle relaxation. nih.gov This relaxation is mediated through both PKA-dependent phosphorylation of RhoA and Epac-dependent mechanisms, which collectively inhibit the RhoA/Rho kinase pathway. nih.gov Furthermore, the TGR5/cAMP/PKA/CREB (cAMP response element-binding protein) axis has been identified as a key pathway in microglia, where it exerts anti-inflammatory effects and may play a role in modulating anxiety. frontiersin.org

TGR5 LigandEffectDownstream PathwayCell/Tissue TypeResearch Finding
Lithocholic acid (LCA), INT-777 Increased cAMPcAMP-PKAInner Medullary Collecting Duct (Rat)Induces AQP2 expression and trafficking. nih.gov
Oleanolic acid (OA) Increased cAMPcAMP/PKA and cAMP/EpacGastric Smooth Muscle (Mouse)Mediates muscle relaxation by inhibiting the RhoA/Rho kinase pathway. nih.gov
INT-777 Increased cAMPcAMP/PKA/CREBMicrogliaPromotes phosphorylation of CREB, exerting an anti-inflammatory effect. frontiersin.org

STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell survival, proliferation, and inflammation. mdpi.com Its activity is tightly regulated by phosphorylation, primarily at tyrosine 705 (Y705) and serine 727 (S727), often downstream of cytokine receptors and the Janus kinase (JAK) family. spandidos-publications.comnih.gov Bile acid analogues can modulate STAT3 phosphorylation through various mechanisms, leading to either pro- or anti-tumorigenic outcomes.

Research has shown that Hyodeoxycholic acid (HDCA) inhibits the activation of STAT3, which in turn suppresses the NF-κB and MAPK signaling pathways. researcher.life This entire cascade is initiated by the binding of HDCA to the TGR5 receptor, indicating that TGR5 can act as a negative regulator of STAT3 phosphorylation in certain contexts. researcher.liferesearchgate.net

In contrast, other bile acids can promote STAT3 activation. Deoxycholic acid (DCA) has been shown to facilitate STAT3 phosphorylation and nuclear accumulation in gastric epithelial cells, contributing to intestinal metaplasia. nih.gov Similarly, Glycochenodeoxycholic acid (G-CDCA) can stimulate the phosphorylation of STAT3 at the Ser727 site, which is important for cell survival in liver cancer. spandidos-publications.com The activation of STAT3 by bile acids can also be indirect. For instance, elevated bile acids can stimulate the JAK/STAT3 signaling pathway, which then influences the expression of other regulatory factors. nih.gov

Conversely, some bile acid analogues are being explored for their ability to inhibit STAT3. Ursodeoxycholic acid (UDCA) has been found to reduce the phosphorylation of STAT3. mdpi.comacs.org The semi-synthetic FXR agonist Obeticholic acid (OCA) has demonstrated the ability to regulate the SOCS3/JAK2/STAT3 signaling axis, which can alleviate the progression of NASH-associated liver cancer, and has also been shown to suppress the IL-6/STAT3 signaling pathway. spandidos-publications.com These findings highlight STAT3 as a critical node in the signaling network of bile acid analogues, with the specific effect being highly dependent on the particular analogue and the cellular environment.

Compound/AnalogueEffect on STAT3 PhosphorylationMediating Receptor/PathwayCell/Tissue TypeResearch Finding
Hyodeoxycholic acid (HDCA) InhibitionTGR5Intestinal Tissue (Mouse, Pig)Suppresses STAT3 activation, leading to inhibition of NF-κB and MAPK pathways. researcher.liferesearchgate.net
Ursodeoxycholic acid (UDCA) Inhibition-Hepatocellular Carcinoma, variousReduces STAT3 phosphorylation. mdpi.comacs.org
Obeticholic acid (OCA) Inhibition/RegulationFXR, SOCS3/JAK2, IL-6LiverRegulates the SOCS3/JAK2/STAT3 axis and suppresses the IL-6/STAT3 pathway. spandidos-publications.com
Deoxycholic acid (DCA) ActivationTGR5Gastric Epithelial CellsPromotes STAT3 phosphorylation and nuclear accumulation. nih.gov
Glycochenodeoxycholic acid (G-CDCA) Activation (Ser727)MAPK-ERK1/2Liver CancerStimulates phosphorylation at the Ser727 site. spandidos-publications.com

Mechanistic Research on Metabolic Homeostasis and Norhyodeoxycholic Acid Analogues

Hepatic Glucose Production Modulation in Animal Models

Research into the effects of norhyodeoxycholic acid analogues on hepatic glucose production has primarily utilized animal models of metabolic disease. Studies on related bile acid compounds provide insights into the potential mechanisms by which this compound might influence glucose metabolism.

For instance, studies in mouse models have demonstrated that different bile acid subtypes can have opposing effects on glucose regulation. While hydrophilic bile acids like ursodeoxycholic acid have been shown to improve glucose regulation, the hydrophobic bile acid deoxycholic acid (DCA) has been observed to impair it. In a study where C57BL/6J mice were fed a high-fat diet supplemented with DCA, the animals exhibited impaired glucose tolerance. plos.org This was associated with decreased hepatic insulin (B600854) signaling and increased signaling related to endoplasmic reticulum stress, suggesting that an increase in the hydrophobicity of the circulating bile acid pool can negatively impact hepatic glucose homeostasis. plos.org

Conversely, research on 24-nor-ursodeoxycholic acid (norUDCA), a C-23 side-chain shortened analogue of ursodeoxycholic acid, has shown beneficial effects on liver health in preclinical models. In a mouse model of α-1-antitrypsin deficiency, norUDCA was found to be therapeutic. karger.com Furthermore, in mice with hepatocyte-specific genetic modifications that lead to steatohepatitis, norUDCA was able to reverse the condition. karger.com While not a direct measure of hepatic glucose production, the restoration of liver health and function in these models suggests a potential for nor-bile acids to positively influence metabolic processes within the liver.

The table below summarizes findings on the effects of bile acid analogues on glucose regulation in animal models.

Bile Acid AnalogueAnimal ModelKey Findings on Glucose HomeostasisReference
Deoxycholic acid (DCA)C57BL/6J mice on high-fat dietImpaired glucose tolerance, decreased hepatic insulin signaling. plos.org
24-nor-ursodeoxycholic acid (norUDCA)Mouse models of liver diseaseReverses steatohepatitis, restores liver regeneration capacity. karger.com

Role in Glucose Homeostasis Regulation via Receptor Activation

Bile acids are now recognized as signaling molecules that regulate glucose homeostasis largely through the activation of specific receptors, namely the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). bioscientifica.comelsevier.eswjgnet.com Analogues of this compound have been investigated for their activity at these receptors, providing a framework for understanding its potential role.

Hyodeoxycholic acid (HDCA), a 6α-hydroxylated bile acid, has been shown to improve glucose homeostasis by regulating both TGR5 and FXR. nih.gov Research indicates that HDCA stimulates TGR5 signaling, which in turn can increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with beneficial effects on glucose metabolism. ethz.ch In studies with mice on a western-style diet, dietary fiber supplementation was found to increase the production of 6α-hydroxylated bile acids like HDCA by the gut microbiota. ethz.ch This enrichment led to the activation of the TGR5-GLP-1 receptor axis, resulting in improved body weight and glucose metabolism. ethz.ch The beneficial effects were absent in TGR5 knockout mice, confirming the receptor's critical role. ethz.ch

FXR, a nuclear receptor highly expressed in the liver and intestine, is another key target. oaepublish.com Activation of FXR regulates the expression of genes involved in both bile acid and glucose metabolism. elsevier.es Some bile acids, like chenodeoxycholic acid, are potent FXR agonists, while others can act as antagonists. oaepublish.comnih.gov Nor-ursodeoxycholic acid (nor-UDCA) has been identified as a derivative of cholic acid and is considered a ligand for FXR, suggesting that nor-bile acids can modulate this receptor's activity. google.com The interplay between FXR and TGR5 activation is complex; for example, a dual agonist for both receptors, INT-767, has been shown to improve insulin sensitivity and reduce inflammation. plos.org

The table below details the receptor-mediated effects of this compound analogues on pathways related to glucose homeostasis.

ReceptorAnalogue StudiedEffect on ReceptorDownstream Effect on Glucose HomeostasisReference
TGR5 Hyodeoxycholic acid (HDCA)AgonistStimulates GLP-1 secretion, improves glucose metabolism. nih.govethz.ch
FXR Hyodeoxycholic acid (HDCA)AntagonistContributes to improved metabolic profile in MS rats. nih.gov
FXR Nor-ursodeoxycholic acid (norUDCA)LigandImplicated in the regulation of bile acid, lipid, and glucose homeostasis. google.com
TGR5/FXR INT-767 (Dual Agonist)AgonistImproves insulin sensitivity, reduces inflammation. plos.org

Influence on Endogenous Bile Acid Synthesis and Pool Size

In a rat model of metabolic syndrome, treatment with hyodeoxycholic acid (HDCA) was found to influence the expression of genes related to primary bile acid synthesis, including Cyp7a1 and Cyp7b1. nih.gov The study indicated that HDCA treatment led to significant changes in the serum bile acid profile, suggesting an alteration of endogenous synthesis. nih.gov This effect was partly attributed to HDCA's role as an FXR antagonist, which would counter the feedback inhibition and potentially alter the composition of the bile acid pool. nih.gov

The gut microbiota also plays a crucial role in determining the size and composition of the bile acid pool. e-dmj.orgnih.gov Bacteria in the gut perform transformations on primary bile acids, converting them to secondary bile acids and thus diversifying the pool. caymanchem.com Conditions that alter the gut microbiota can, in turn, change the bile acid pool's size and composition. nih.gov For example, it has been shown that the gut microbiota influences host energy metabolism, and this interaction is significantly linked to bile acid signaling. e-dmj.org

The table below summarizes the observed effects of this compound analogues on the regulation of bile acid synthesis.

AnalogueModel SystemEffect on Synthesis GenesImpact on Bile Acid PoolReference
Hyodeoxycholic acid (HDCA)Rat model of metabolic syndromeInfluenced expression of Cyp7a1 and Cyp7b1.Altered serum bile acid profile. nih.gov
General Bile Acids (via FXR)In vitro / In vivo modelsFXR activation represses CYP7A1 transcription.Negative feedback control on synthesis. nih.govnih.govmdpi.com

Interplay with Gut Microbiota and Bile Acid Pool Composition

The relationship between the gut microbiota and bile acids is bidirectional and essential for metabolic homeostasis. nih.gov The gut microbiome metabolizes primary bile acids synthesized in the liver into a diverse array of secondary bile acids, thereby shaping the composition of the circulating bile acid pool. caymanchem.commdpi.com In turn, bile acids exert selective pressure on the gut microbial communities. nih.gov

Research involving analogues of this compound highlights this intricate interplay. A study in a rat model of metabolic syndrome demonstrated that administration of hyodeoxycholic acid (HDCA) profoundly modified the composition of the gut microbiome. nih.gov This alteration in the microbiota was central to the improvements observed in the metabolic abnormalities of the rats. nih.gov The gut microbiota is known to be dominated by the phyla Firmicutes and Bacteroidetes in healthy individuals. nih.govmdpi.com Changes in the relative abundance of these and other phyla, a state known as dysbiosis, are associated with metabolic diseases. racgp.org.au

The biotransformations carried out by gut bacteria include deconjugation, dehydroxylation, oxidation, and epimerization of bile acids. mdpi.com For example, the 7α-dehydroxylation of cholic acid and chenodeoxycholic acid by gut bacteria produces the major secondary bile acids deoxycholic acid and lithocholic acid, respectively. These secondary bile acids have different signaling properties at receptors like FXR and TGR5 compared to their primary precursors, thus linking the metabolic activity of the gut microbiota directly to the host's metabolic regulation. caymanchem.com

The table below illustrates the interaction between this compound analogues and the gut microbiota.

AnalogueModel SystemEffect on Gut MicrobiotaEffect on Bile Acid Pool CompositionReference
Hyodeoxycholic acid (HDCA)Rat model of metabolic syndromeProfoundly modified gut microbiome composition.Central to altering the serum bile acid profile. nih.gov
General Bile AcidsHuman/Animal studiesBile acids shape the microbial composition.Gut microbiota transforms primary into secondary bile acids. nih.govcaymanchem.commdpi.com

Detoxification and Elimination of Bile Acids in Preclinical Systems

Because high concentrations of hydrophobic bile acids can be cytotoxic, the body has sophisticated detoxification and elimination pathways. plos.org These pathways involve enzymatic modifications (phase I and phase II metabolism) and transport proteins that facilitate their efflux from hepatocytes and subsequent elimination. nih.gov Research on nor-bile acid analogues, particularly 24-nor-ursodeoxycholic acid (norUDCA), has provided significant insights into these processes.

In a mouse model of sclerosing cholangitis (Mdr2-/- mice), norUDCA was shown to be superior to its parent compound, ursodeoxycholic acid, in ameliorating liver injury. nih.gov A key mechanism was the induction of detoxification and elimination routes for bile acids. nih.gov NorUDCA underwent extensive phase I (hydroxylation) and phase II (sulfation and glucuronidation) metabolism, which increases the hydrophilicity of bile acids, making them less toxic and easier to excrete. nih.gov This was accompanied by a coordinated induction of genes encoding detoxifying enzymes such as Cyp3a11 and Sult2a1, and efflux pumps like Mrp3 and Mrp4. nih.gov

Nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are activated by toxic bile acids and regulate detoxification pathways. mdpi.complos.org For instance, CAR activation in response to the accumulation of toxic hydrophobic bile acids like lithocholic acid (LCA) triggers a detoxification program. plos.org Similarly, PXR activation upregulates detoxification enzymes like CYP3A4. mdpi.com Glucuronidation, catalyzed by UGT enzymes, represents another important elimination pathway for converting hydrophobic bile acids into excretable hydrophilic metabolites. mdpi.com

The table below summarizes the findings on the role of nor-bile acid analogues in the detoxification and elimination of bile acids.

Analogue/SystemPreclinical SystemKey Detoxification MechanismsInduced Genes/ProteinsReference
24-nor-ursodeoxycholic acid (norUDCA) Mdr2-/- miceHydroxylation, Sulfation, GlucuronidationCyp2b10, Cyp3a11, Sult2a1, Mrp3, Mrp4 nih.gov
Constitutive Androstane Receptor (CAR) Mdr2-/- miceActivation of detoxification program in response to toxic bile acids.Detoxification pathway components plos.org
Pregnane X Receptor (PXR) In vitro/In vivo modelsResponds to toxic bile acids to regulate detoxification.CYP3A4 mdpi.com
General Bile Acids In vitro/In vivo modelsGlucuronidation for increased hydrophilicity and excretion.Uridine 5′-diphosphate-glucuronosyltransferases (UGTs) mdpi.com

Immunomodulatory and Anti Inflammatory Mechanisms of Norhyodeoxycholic Acid Analogues

Modulation of T Helper 17 (TH17) and Regulatory T Cell (Treg) Balance

A critical aspect of immune homeostasis is the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). An imbalance in the Th17/Treg ratio is implicated in the pathogenesis of various autoimmune and inflammatory diseases. currentpediatrics.com Th17 cells, characterized by the transcription factor RORγt, produce pro-inflammatory cytokines such as IL-17, IL-21, and IL-22. researchgate.net In contrast, Treg cells, which express the transcription factor Foxp3, secrete anti-inflammatory cytokines like IL-10 and TGF-β, playing a crucial role in immune suppression and maintaining self-tolerance. currentpediatrics.com

The differentiation of naive CD4+ T cells into either Th17 or Treg lineages is a tightly regulated process influenced by the cytokine environment. researchgate.net For instance, the combination of TGF-β and IL-6 promotes Th17 differentiation, while TGF-β and IL-2 favor Treg development. researchgate.net Norhyodeoxycholic acid analogues have been shown to influence this delicate balance.

Key Research Findings on Th17/Treg Modulation:

FindingOrganism/Cell TypeEffectReference
Dysregulation of Th17/Treg balanceHumanAssociated with inflammatory diseases.
Th17 cell characteristicsHuman/MouseProduce pro-inflammatory cytokines (IL-17, IL-21, IL-22). researchgate.net
Treg cell characteristicsHuman/MouseProduce anti-inflammatory cytokines (IL-10, TGF-β).
Cytokine influence on differentiationMouseTGF-β + IL-6 leads to Th17; TGF-β + IL-2 leads to Treg. researchgate.net

Restriction of Glutaminolysis in Immune Cells

Glutaminolysis, the metabolic process of converting glutamine to glutamate (B1630785) and other metabolites, is crucial for the function of various immune cells, including lymphocytes and macrophages. scielo.br This pathway provides the necessary energy and biosynthetic precursors for their proliferation, differentiation, and effector functions. scielo.brdovepress.com In particular, activated T cells exhibit high rates of glutaminolysis to support their rapid clonal expansion and cytokine production. mdpi.com

The initial and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). this compound analogues have been found to interfere with this metabolic pathway. By restricting glutaminolysis, these compounds can dampen the activation and pro-inflammatory functions of immune cells. This metabolic modulation represents a key mechanism underlying their immunomodulatory effects.

Impact of Glutaminolysis on Immune Cell Function:

ProcessRole of GlutaminolysisConsequence of InhibitionReference
T Cell ProliferationProvides energy and biosynthetic precursors.Reduced clonal expansion. mdpi.com
Cytokine ProductionSupports synthesis of inflammatory mediators.Decreased pro-inflammatory cytokine release. scielo.br
Macrophage ActivityFuels phagocytosis and secretory functions.Impaired macrophage effector functions. scielo.br
Glutaminase (GLS)Catalyzes the first step of glutaminolysis.Attenuates the entire glutaminolysis pathway.

General Anti-inflammatory Properties in Experimental Models

The anti-inflammatory effects of this compound analogues have been demonstrated in a variety of experimental models of inflammation. These studies highlight the broad-spectrum anti-inflammatory capacity of these compounds. For instance, in models of chemically induced inflammation, such as acetic acid-induced colitis, treatment with related compounds has been shown to significantly reduce inflammatory markers. nih.govijmcmed.org

These compounds often exert their effects by inhibiting the production of key inflammatory mediators. This includes the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), as well as enzymes involved in the inflammatory cascade such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ijmcmed.orgmdpi.com The reduction in these molecules helps to alleviate the signs of inflammation, such as edema and tissue damage. nih.gov

Examples of Anti-inflammatory Effects in Experimental Models:

Experimental ModelKey FindingsReference
Acetic acid-induced colitis in ratsReduced disease activity index and colonic inflammation. ijmcmed.org
Acetic acid-induced writhing in miceSuppressed writhing frequency and abdominal capillary permeability. nih.gov
Adjuvant arthritis in ratsSuppressed footpad edema with continuous treatment. nih.gov
Lipopolysaccharide (LPS)-induced inflammation in ratsReduced levels of pro-inflammatory markers. nih.gov

Influence on Immune System Inflammatory Responses

The inflammatory response is a complex biological process initiated by the immune system in response to harmful stimuli like pathogens or damaged cells. nih.gov While essential for defense and healing, a dysregulated inflammatory response can lead to chronic inflammatory diseases. nih.govautoimmuneinstitute.org this compound analogues can modulate these inflammatory responses through various mechanisms.

Mechanisms of Influence on Inflammatory Responses:

MechanismEffectReference
Modulation of Innate Immune CellsAlters function of macrophages and neutrophils. nih.gov
Inhibition of Signaling PathwaysDownregulates NF-κB and MAPK pathways. mdpi.com
Reduction of Inflammatory MediatorsDecreases production of pro-inflammatory cytokines and chemokines.
Influence on Lipid Mediator SynthesisModulates the production of eicosanoids and other lipid regulators of inflammation. nih.gov

Preclinical Mechanistic Investigations of Norhyodeoxycholic Acid Analogues

Studies in Cholestatic Liver Disease Models (e.g., Bile Duct Ligation, Mdr2 Knockout Mice)

Animal models that replicate human cholestatic conditions, such as primary sclerosing cholangitis (PSC), are crucial for preclinical studies. The multidrug resistance gene 2 knockout (Mdr2-/-) mouse is a well-established model for sclerosing cholangitis. sciencedaily.com Studies in these mice, as well as in models of bile duct ligation (BDL), have demonstrated the therapeutic potential of norhyodeoxycholic acid analogues. biorxiv.org

Investigations in cholestatic mouse models have revealed several mechanisms by which this compound analogues reduce liver injury. In Mdr2-/- mice, the administration of norUDCA leads to a marked improvement in liver tests and histology. sciencedaily.com A key mechanism is the ability of norUDCA to be extensively metabolized through phase I and II pathways, including hydroxylation, sulfation, and glucuronidation. sciencedaily.com This metabolic conversion significantly increases the hydrophilicity of the biliary bile acid pool, rendering it less toxic. sciencedaily.com

Furthermore, norUDCA stimulates bile flow, which helps to flush injured bile ducts. sciencedaily.com This enhanced bile secretion is, in part, due to the direct activation of the TMEM16A chloride ion channel in the cells lining the bile ducts. bmj.com This activation increases secretion and bile flow without depending on other major bile acid transporters. bmj.com The compound also prompts a coordinated induction of detoxification enzymes (like Cyp2b10 and Cyp3a11) and efflux pumps (such as Mrp3 and Mrp4), which aid in the elimination of toxic bile acids from the liver. sciencedaily.com In models of common bile duct ligation (CBDL), pre-feeding with hydrophilic norursodeoxycholic acid was also found to inhibit renal tubular epithelial injury, highlighting its protective effects during cholestasis. nih.gov

Biliary fibrosis is a common outcome of chronic cholestatic diseases, and this compound analogues have been shown to ameliorate this process. In Mdr2-/- mice, norUDCA significantly reduces the hepatic hydroxyproline (B1673980) content, a key biochemical marker of fibrosis. sciencedaily.com Oral administration of norUDCA has been shown to reduce biliary fibrosis in both BDL and Mdr2-/- mouse models. biorxiv.org The development of biliary fibrosis in these models is linked to the toxic effects of retained bile acids on the bile duct lining, which triggers an inflammatory response and the activation of hepatic myofibroblasts. meduniwien.ac.at By increasing the hydrophilicity of bile acids and promoting their flushing, norUDCA mitigates the initial insult that leads to fibrosis. sciencedaily.com The compound has also been noted to possess anti-proliferative and anti-inflammatory properties that contribute to its anti-fibrotic effects. biorxiv.org

Table 1: Summary of Mechanistic Findings in Cholestatic Liver Disease Models

Model Key Findings Mechanism of Action Citations
Mdr2 Knockout Mice Improved liver tests and histology; Reduced hydroxyproline content; Decreased number of infiltrating neutrophils. Increased hydrophilicity of biliary bile acids; Stimulation of bile flow; Induction of bile acid detoxifying enzymes (Cyp2b10, Cyp3a11, Sult2a1) and efflux pumps (Mrp3, Mrp4). sciencedaily.com
Bile Duct Ligation (BDL) / Common Bile Duct Ligation (CBDL) Reduced liver and bile duct injury; Inhibition of renal tubular epithelial injury. Induction of detoxification and renal elimination of bile acids; Anti-proliferative and anti-inflammatory properties. biorxiv.orgnih.gov

| Cellular Models (Biliary Duct Epithelium) | Direct activation of TMEM16A ion channel. | Increased bile flow and secretion independent of other major bile acid transporters. | bmj.com |

Mechanisms Underlying Liver Injury Reduction

Research in Experimental Inflammatory Bowel Disease Models

Recent research has extended the investigation of this compound analogues to the gut-liver axis, particularly in the context of inflammatory bowel disease (IBD). bmj.com Given that cholestatic liver diseases like PSC are frequently associated with IBD, understanding the intestinal effects of these compounds is of high clinical relevance. bmj.combmj.com

Studies using various mouse models that mimic intestinal inflammation have shown that norUDCA has a significant immunomodulatory effect in the intestine. sciencedaily.combmj.com A central mechanism is the compound's ability to modulate the balance between pro-inflammatory T helper 17 (TH17) cells and anti-inflammatory regulatory T cells (Tregs). sciencedaily.combmj.com In a CD4+ T cell adoptive transfer colitis model, which simulates human IBD, norUDCA treatment was found to suppress the intestinal infiltration of TH17 cells and promote the expansion of the Treg population. biorxiv.org This shift helps to counteract the development of the TH17/Treg imbalance that drives intestinal inflammation. biorxiv.org

Mechanistically, norUDCA directly impacts TH17 cell differentiation and metabolism. biorxiv.org It restricts glutaminolysis in differentiating TH17 cells, which in turn suppresses the activation of mTORC1, a key regulator of cellular metabolism and growth. biorxiv.org This metabolic reprogramming curtails the expansion and pathogenic function of TH17 cells. bmj.comnih.gov The anti-inflammatory effects of norUDCA have been observed not only in mouse models but also in humanized mouse models reconstituted with immune cells from patients with PSC and co-existing IBD, suggesting these mechanisms could be relevant in humans. sciencedaily.combiorxiv.orgbmj.com

Molecular and Cellular Approaches in Murine Systems

To dissect the specific cellular targets and signaling pathways affected by this compound analogues, researchers have employed advanced molecular and cellular techniques, including flow cytometry.

Flow cytometry has been an essential tool for quantifying the effects of norUDCA on specific immune cell populations in murine models of both liver and intestinal inflammation. sciencedaily.comnih.gov In studies of experimental IBD, multicolour flow cytometry was used to analyze the frequency and characteristics of T cell populations within the intestine. sciencedaily.combiorxiv.org This analysis revealed that norUDCA treatment led to an increase in the RORγt-FOXP3+ Treg population in intraepithelial lymphocytes, lamina propria lymphocytes, and mesenteric lymphocytes of colitis-afflicted mice. biorxiv.org Simultaneously, it reduced the frequency of infiltrating CD4+ T cells that produce pro-inflammatory cytokines like IL-17A, IFNγ, and IL-22. biorxiv.org

In the context of cholestatic liver disease, flow cytometry demonstrated that norUDCA reduces the number of hepatic innate and adaptive immune cells, including CD8+ T cells, in the Mdr2-/- mouse model. nih.gov Further studies in a non-cholestatic model of CD8+ T cell-driven liver injury confirmed that norUDCA has a direct modulatory impact on CD8+ T cells, affecting their expansion, metabolism, and mTORC1 signaling. nih.gov These flow cytometry-based findings have been crucial in establishing that norUDCA directly targets immune cell function, contributing to its therapeutic efficacy in immune-mediated diseases. nih.gov

Table 2: Mentioned Compound Names

Compound Name
24-nor-ursodeoxycholic acid (norUDCA)
Ursodeoxycholic acid (UDCA)
This compound
Hydroxyproline
IL-17A
IFNγ

: Metabolic Assays

Preclinical research into the metabolic effects of this compound (NHDA) and its analogues is crucial for understanding their therapeutic potential. In vitro and ex vivo metabolic assays serve as foundational tools to elucidate the mechanisms through which these compounds may influence key metabolic pathways, such as fatty acid oxidation and glucose metabolism. These investigations are essential for identifying the molecular targets and cellular responses modulated by NHDA analogues, thereby providing a scientific rationale for further in vivo studies.

Metabolic assays are designed to measure specific biochemical processes within cells or tissues. For instance, fatty acid β-oxidation, the primary pathway for breaking down fatty acids to produce energy, is a critical process in metabolically active tissues like the liver, skeletal muscle, and heart. e-dmj.orgnih.gov Dysregulation of this pathway is associated with various metabolic disorders. promega.comdojindo.com Similarly, assays that measure glucose uptake and utilization are fundamental to understanding how a compound might affect glucose homeostasis, a key aspect of conditions like type 2 diabetes. researchgate.net

Currently, detailed public-domain data from preclinical metabolic assays specifically investigating this compound and its analogues are limited. While general methodologies for assessing the metabolic effects of bile acid-like compounds are well-established, specific findings related to NHDA's impact on fatty acid oxidation or glucose uptake have not been extensively reported in accessible scientific literature.

Table of Research Findings from In Vitro/Ex Vivo Metabolic Assays

Due to the lack of specific public data on the metabolic effects of this compound analogues from preclinical assays, the following table is presented as a template. This structure is designed to be populated with data as it becomes available from future research. The parameters included are standard endpoints in metabolic assays designed to evaluate the efficacy of novel compounds.

Interactive Data Table: In Vitro/Ex Vivo Metabolic Effects of this compound Analogues

CompoundAssay TypeCell/Tissue ModelKey Parameter MeasuredObserved Effect (Change vs. Control)Receptor Activation Profile (e.g., FXR, TGR5)Reference
NHDA Analogue 1Fatty Acid OxidationPrimary Human Hepatocytes¹⁴C-Palmitate Oxidation RateData Not AvailableData Not Available[Future Study]
NHDA Analogue 1Glucose UptakeL6 Myotubes²-Deoxyglucose UptakeData Not AvailableData Not Available[Future Study]
NHDA Analogue 2Lipolysis Assay3T3-L1 AdipocytesGlycerol ReleaseData Not AvailableData Not Available[Future Study]
NHDA Analogue 2Mitochondrial RespirationIsolated MitochondriaOxygen Consumption Rate (OCR)Data Not AvailableData Not Available[Future Study]

The farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) are two primary receptors through which bile acids exert their metabolic effects. nih.govevotec.com FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. TGR5, a cell surface receptor, is also involved in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses. Understanding the interaction of NHDA analogues with these receptors is key to interpreting the results of metabolic assays. For example, a compound that activates FXR might be expected to influence genes involved in fatty acid metabolism.

Future preclinical studies are necessary to populate the above table and provide a clearer understanding of the metabolic activities of this compound analogues. Such research would typically involve incubating various cell lines (e.g., hepatocytes, myotubes, adipocytes) or tissue explants with the test compounds and measuring changes in metabolic function. These studies will be instrumental in determining the potential of this class of compounds for the treatment of metabolic diseases.

Advanced Analytical Methodologies for Norhyodeoxycholic Acid and Its Analogues

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for the analysis of bile acids, offering high sensitivity and the ability to determine molecular weights and structural information. rsc.org When coupled with separation techniques, it provides a unique capability for the rapid and quantitative measurement of organic molecules. rsc.org

High-Resolution Ion Mobility Mass Spectrometry (SLIM-IM-MS) for Isomer Differentiation

The structural diversity of bile acids, including numerous isomers, presents a significant analytical challenge. High-resolution ion mobility-mass spectrometry (HRIM-MS), particularly utilizing Structures for Lossless Ion Manipulations (SLIM), has emerged as a potent technique for distinguishing between these isomers. nih.govnih.gov Ion mobility spectrometry adds a dimension of separation based on the size, shape, and charge of an ion in the gas phase, complementing mass spectrometry's ability to separate based on mass-to-charge ratio. polyu.edu.hk

SLIM IM-MS offers exceptionally high resolving power, which enables the separation of subtle structural differences that are often missed by conventional mass spectrometry alone. nih.gov This is crucial for differentiating between various types of isomers, including:

Positional isomers: Where functional groups are located at different positions on the steroid nucleus or side chain.

Stereoisomers: Which have the same chemical formula and connectivity but differ in the spatial arrangement of atoms.

The high resolution of SLIM IM can provide adequate separation of many isomers, and in cases where baseline separation is not achieved due to nearly identical collision cross section (CCS) values, derivatization techniques can be employed to facilitate differentiation. nih.gov This capability is vital for the accurate structural elucidation and identification of bile acid isomers in complex biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of bile acids in biological samples such as serum. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

In a typical LC-MS/MS workflow, the bile acids are first separated on a chromatographic column and then introduced into the mass spectrometer. The instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (representing the bile acid of interest) is selected and fragmented, and a specific product ion is then monitored. This process provides a high degree of specificity, minimizing interference from other compounds in the matrix. nih.gov

Method validation for LC-MS/MS assays for bile acids typically demonstrates good linearity over a wide concentration range, with high regression coefficients (>0.99). nih.gov Key performance metrics include:

Accuracy: Often between 85–115%. nih.gov

Imprecision: Both intra- and inter-assay imprecision is generally less than 10%. nih.gov

Recovery: Typically ranges from 92–110%. nih.gov

The development of rapid, targeted UHPLC-MS/MS methods has further enhanced the throughput and efficiency of bile acid quantification. nih.gov

Detection in Negative Ionization Mode

Electrospray ionization (ESI) is a common ionization technique used in the LC-MS analysis of bile acids. For acidic molecules like norhyodeoxycholic acid, detection is frequently performed in the negative ionization mode. nih.govrsc.org In this mode, the analyte molecule loses a proton to form a deprotonated molecule, [M-H]⁻. rsc.org

The stability of the resulting gaseous ions can also differ between positive and negative modes. For some complexes, deprotonated ions in the negative mode have been found to be kinetically more stable than their protonated counterparts in the positive mode. nih.gov

Chromatographic Separation Techniques

The complexity of bile acid profiles in biological samples necessitates efficient separation prior to detection. Various liquid chromatography techniques are employed to resolve this compound and its analogues from other bile acids and matrix components.

Mixed-Mode Liquid Chromatography

Mixed-mode liquid chromatography (MMLC) has gained prominence for the analysis of complex mixtures containing compounds with diverse polarities and charges, such as bile acids. chromatographyonline.com These columns feature stationary phases with multiple retention mechanisms, most commonly combining reversed-phase and ion-exchange characteristics. chromatographyonline.comchromatographyonline.com

This dual functionality allows for greater flexibility in method development. By adjusting mobile phase parameters such as pH, ionic strength, and organic solvent content, chromatographers can independently control the retention of neutral and ionizable analytes. chromatographyonline.com This is particularly useful for separating acidic compounds like this compound from neutral and basic compounds that may be present in the sample. chromatographyonline.com Mixed-mode columns can offer improved retention for polar acidic analytes compared to traditional reversed-phase columns.

Reversed-Phase and Anion-Exchange Chromatography

Reversed-Phase Chromatography (RPC) is a widely used technique where a nonpolar stationary phase is used with a polar mobile phase. While effective for many separations, RPC can have limitations in retaining highly polar or ionized acidic compounds. lcms.cz The presence of ionized silanols on silica-based C18 columns can create a negative surface charge, which may repel negatively charged analytes like bile acids.

Anion-Exchange Chromatography (AEX) separates molecules based on their net negative charge. wikipedia.org Stationary phases contain positively charged groups that bind to negatively charged analytes. wikipedia.org The bound analytes are then eluted by increasing the concentration of a competing anion (e.g., chloride ions from salt) in the mobile phase or by decreasing the mobile phase pH to neutralize the charge on the analyte. wikipedia.org This technique is well-suited for the purification of acidic substances. wikipedia.org

Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography combines the hydrophobic interactions of RPC with the electrostatic interactions of AEX. nih.gov This approach is highly effective for the analysis of acidic analytes. nih.gov The stationary phase typically contains both hydrophobic (e.g., C18) and anion-exchange functionalities. This combination provides enhanced retention and unique selectivity for acidic compounds compared to using either mode alone.

Method Development and Validation for Quantitative Analysis

The accurate quantification of this compound and its analogues in biological matrices is crucial for understanding their roles in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and specificity. nih.govsciex.commdpi.com The development and validation of these methods are critical to ensure the reliability of the analytical data. nih.gov

Method development for the quantitative analysis of this compound typically involves a systematic optimization of chromatographic and mass spectrometric conditions. A reverse-phase C18 column is commonly employed to achieve chromatographic separation of various bile acid isomers. mdpi.com The mobile phase often consists of an aqueous component, such as water with a small amount of acid (e.g., formic acid) or an ammonium (B1175870) acetate (B1210297) buffer, and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comacs.org A gradient elution program is generally required to effectively separate the structurally similar bile acids within a reasonable timeframe. nih.gov

For detection, a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is standard. mdpi.com Negative electrospray ionization (ESI) is preferred as it provides a strong signal for the deprotonated molecule [M-H]⁻. sciex.com Specific precursor-to-product ion transitions are selected for each analyte to ensure specificity and minimize matrix interferences. nih.gov For unconjugated bile acids like this compound, which may show limited fragmentation, monitoring the transition of the precursor ion to itself is a common strategy. mdpi.com

Following development, the method must be rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to demonstrate its suitability for its intended purpose. globalresearchonline.net Key validation parameters include linearity, sensitivity (limit of detection and quantitation), precision, accuracy, and robustness. globalresearchonline.netresearchgate.netjournalijtdh.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically assessed over a wide concentration range, with a coefficient of determination (r²) greater than 0.99 being the acceptance criterion. nih.govthermofisher.com

Sensitivity: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. journaljpri.com For bile acids, LOQs in the low nanomolar (nM) range are often achievable. thermofisher.comresearchgate.net

Precision: Assesses the closeness of agreement among a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Results are expressed as the relative standard deviation (%RSD), which should typically be less than 15%. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with known concentrations of the analyte. The mean recovery should ideally be within 85-115%. nih.govglobalresearchonline.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net

The table below summarizes typical validation parameters for a quantitative LC-MS/MS method for bile acids, which would be applicable to this compound.

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²)≥ 0.995> 0.999 for all analytes nih.gov
RangeDefined by linearity1 - 1000 nM thermofisher.com
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.1 - 0.5 nM thermofisher.com
Precision (%RSD)≤ 15% (≤ 20% at LOQ)Intra- & Inter-day CVs < 10% nih.gov
Accuracy (% Recovery)85 - 115%92 - 110% nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its analogues. numberanalytics.com It provides detailed information about the carbon-hydrogen framework, the stereochemistry, and the connectivity of atoms within a molecule. nih.govslideshare.net The primary techniques used are ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.

The principle of NMR is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C. numberanalytics.comunivr.it When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their local electronic environment. slideshare.net The resulting NMR spectrum displays signals (resonances) whose chemical shifts, multiplicities (splitting patterns), and integration values provide a wealth of structural information.

For a complex molecule like this compound, one-dimensional (1D) ¹H and ¹³C spectra provide initial data but often suffer from signal overlap. Therefore, two-dimensional (2D) NMR experiments are essential for complete structural assignment. nih.gov These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace out the spin systems within the molecule's steroid core and side chain. universiteitleiden.nl

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning carbon resonances based on the more easily assigned proton signals. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for connecting different spin systems and piecing together the entire molecular structure. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule, such as the A/B ring fusion and the orientation of the hydroxyl groups.

The complete assignment of the ¹H and ¹³C NMR spectra allows for the definitive confirmation of the structure of this compound, including the positions of the two hydroxyl groups (at C3 and C6) and the configuration of the stereocenters throughout the cholan scaffold.

The following table presents representative ¹H and ¹³C NMR chemical shift data for a related bile acid, deoxycholic acid, in an aqueous medium to illustrate the type of data obtained from NMR analysis. nih.gov A similar approach would be used to characterize this compound, with expected differences primarily in the signals corresponding to the shortened side chain.

Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
136.11.02, 1.77
231.41.52, 1.84
372.83.59
436.51.34, 1.78
547.41.25
1273.93.97
1813.10.68
1924.00.92
2117.80.94
24175.9-

Emerging Research Directions and Methodological Advances for Norhyodeoxycholic Acid

Investigation of Novel Molecular Targets

The physiological effects of bile acids are largely mediated through their interaction with specific cellular receptors, most notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). wgtn.ac.nz These receptors are central to regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses. wgtn.ac.nzfrontiersin.org Emerging research is actively exploring how Norhyodeoxycholic acid and its structural analogs, such as nor-ursodeoxycholic acid (norUDCA), interact with these and other potential molecular targets to exert their effects.

Unlike primary bile acids such as cholic acid and chenodeoxycholic acid, which are potent FXR agonists, some modified bile acids exhibit different receptor activity profiles. frontiersin.orgjomes.org For instance, ursodeoxycholic acid (UDCA), the parent compound of norUDCA, is known to be a weak or non-activating ligand for FXR. jomes.org Research into nor-bile acids investigates whether the side-chain shortening alters receptor interaction. While direct, high-affinity binding of this compound to a specific novel target is still an area of intense investigation, its downstream effects suggest modulation of key signaling pathways. For example, norUDCA has demonstrated significant anti-inflammatory and anti-fibrotic properties in preclinical models, outcomes that are often linked to the modulation of nuclear receptors and other signaling cascades. researchgate.net

The development of synthetic bile acid analogs is a key strategy for dissecting these interactions. By creating compounds with high potency and selectivity for specific receptors like TGR5, researchers can clarify the distinct physiological roles of each pathway. wgtn.ac.nz For example, the discovery of potent and selective TGR5 agonists has opened new avenues for treating metabolic diseases. wgtn.ac.nzcaymanchem.com Investigating where this compound fits within this landscape of receptor activation—whether as a weak agonist, an antagonist, or a modulator of other, yet-to-be-identified targets—is a primary focus of current research.

Molecular TargetReceptor TypeKnown/Potential Role in Bile Acid SignalingRelevance to this compound Research
Farnesoid X Receptor (FXR)Nuclear ReceptorPrimary sensor for bile acids; regulates bile acid, lipid, and glucose metabolism. frontiersin.orgwikipedia.org Activation suppresses bile acid synthesis. wikipedia.orgInvestigating whether the structural modifications of nor-bile acids alter the typical FXR activation seen with primary bile acids.
TGR5 (GPBAR1)G Protein-Coupled ReceptorMediates bile acid effects on energy expenditure, glucose homeostasis, and inflammation. wgtn.ac.nzcaymanchem.comA potential target for the anti-inflammatory and metabolic effects observed with nor-bile acid analogs. wgtn.ac.nzjci.org
Pregnane X Receptor (PXR)Nuclear ReceptorInvolved in xenobiotic and bile acid detoxification pathways.A potential pathway for the detoxification and elimination benefits noted with norUDCA. nih.gov
Constitutive Androstane Receptor (CAR)Nuclear ReceptorRegulates the metabolism and clearance of bilirubin (B190676) and bile acids.Could be involved in the altered metabolism and enhanced hydrophilic profile of this compound metabolites.

Integration of Systems Biology and Multi-Omics Approaches

To unravel the complex biological influence of this compound, researchers are moving beyond single-target analyses and embracing systems biology. This approach integrates multiple layers of biological data ("multi-omics") to create a holistic understanding of a compound's mechanism of action. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can map the comprehensive molecular changes that occur within a biological system in response to this compound treatment.

Multi-omics integration offers the potential to:

Identify Regulatory Networks: Transcriptomics (analyzing RNA) can reveal which genes are up- or down-regulated by this compound, while proteomics (analyzing proteins) confirms whether these genetic changes translate into functional proteins. mdpi.com This can help identify the key signaling pathways and regulatory nodes affected by the compound.

Uncover Metabolic Reprogramming: Metabolomics, which is the large-scale study of small molecules or metabolites, provides a direct functional readout of cellular activity. nih.gov Analyzing the metabolome can show how this compound alters metabolic pathways, such as its own metabolism into more hydrophilic forms, and its influence on the detoxification of other endogenous compounds. nih.gov

Elucidate Host-Microbiome Interactions: The gut microbiota plays a critical role in bile acid metabolism, transforming primary bile acids into secondary ones. nih.gov Multi-omics approaches are essential for understanding the dynamic, two-way interaction between this compound and the gut microbiome. nih.gov This includes studying how the compound affects the composition and metabolic function of the microbiota, and how microbial metabolites, in turn, influence the host's response. mdpi.com

By applying these systems-level approaches, researchers can build comprehensive models of this compound's biological effects, moving from a linear understanding to a network-based one that better reflects the complexity of human physiology and disease.

Development of Advanced In Vitro and In Vivo Research Models

Progress in understanding this compound is heavily reliant on the development and use of sophisticated research models that can accurately replicate human diseases.

In Vivo Models: Standard animal models, such as mice subjected to common bile duct ligation (CBDL) to induce obstructive cholestasis, have been instrumental in demonstrating the anti-cholestatic and anti-fibrotic properties of norUDCA. researchgate.netnih.gov However, a significant limitation of standard mouse models is that their bile acid composition is very different from that of humans, primarily due to the presence of hydrophilic muricholic acids. rug.nlchildrensmercy.org

To address this, advanced "humanized" mouse models have been developed. A key example is the Cyp2c70-knockout mouse . This genetically engineered mouse lacks the enzyme responsible for synthesizing muricholic acids, resulting in a more hydrophobic, human-like bile acid profile. rug.nlchildrensmercy.org These models are invaluable for studying how this compound and its analogs function in a physiological context that more closely resembles human cholestatic liver diseases. rug.nl

In Vitro Models: A variety of in vitro systems are used to probe the cellular and molecular mechanisms of this compound:

Cell Lines: Human hepatoma cell lines (e.g., HepG2) and primary human hepatocytes are used to assess cellular toxicity and metabolic pathways. researchgate.net Studies have used these models to show that norUDCA is less toxic than its parent compound UDCA under certain cholestatic conditions. researchgate.net

Co-culture Systems: To better model complex diseases like non-alcoholic steatohepatitis (NASH), researchers use co-culture systems, for instance, by growing human hepatoma cells together with hepatic stellate cells (the primary cell type involved in liver fibrosis). acs.org These models allow for the investigation of anti-fibrotic effects.

Isolated Perfused Organs: The isolated perfused rat liver (IPRL) model allows researchers to study the direct effects of a compound on the liver, including its impact on bile flow (choleresis) and metabolism, independent of systemic influences. nih.gov

Research ModelModel TypeDisease/Process SimulatedKey Application in this compound Research
Bile Duct Ligation (BDL/CBDL) MouseIn VivoObstructive Cholestasis, Cholemic NephropathyDemonstrating anti-inflammatory, anti-fibrotic, and protective effects on liver and kidney. researchgate.netnih.gov
Mdr2 (Abcb4) Knockout MouseIn VivoSclerosing Cholangitis, Biliary FibrosisEvaluating therapeutic effects in a progressive cholestatic disease model. researchgate.netnih.gov
Cyp2c70-Knockout MouseIn Vivo (Advanced)Cholestasis with Human-like Bile Acid PoolStudying the compound's efficacy and mechanism in a more translationally relevant context. rug.nlchildrensmercy.org
Isolated Perfused Rat Liver (IPRL)Ex VivoHepatocellular Cholestasis, Bile FormationComparing the choleretic and anticholestatic properties of nor-bile acids and their conjugates. nih.gov
Hepatocyte Cell Lines (e.g., HepG2)In VitroHepatocellular Function, CytotoxicityAssessing direct cellular effects and comparing the toxicity profiles of different bile acids. researchgate.net
Co-culture of Hepatocytes and Stellate CellsIn Vitro (Advanced)Non-alcoholic Steatohepatitis (NASH), FibrosisInvestigating the modulation of collagen deposition and anti-fibrotic potential. acs.org

Elucidation of long-term Mechanistic Effects in Chronic Disease Models

A critical area of ongoing research is to understand the long-term mechanistic effects of this compound in models of chronic diseases, particularly cholestatic conditions and non-alcoholic fatty liver disease (NAFLD). researchgate.netamegroups.org Chronic diseases are characterized by long-term processes such as persistent inflammation, metabolic dysregulation, and tissue remodeling (fibrosis). nih.gov

In the context of NAFLD and its progressive form, NASH , research has focused on this compound's ability to favorably alter metabolic parameters. amegroups.orgnatap.org Studies have shown that treatment with norUDCA can lead to a reduction in serum alanine (B10760859) aminotransferase (ALT), a key marker of liver injury, and a decrease in the hepatic fat fraction. amegroups.orgnih.gov The long-term mechanisms are thought to involve the modulation of lipid metabolism and a reduction in the chronic inflammation and cellular stress that drive the progression from simple fat accumulation to fibrosis and cirrhosis. amegroups.orgnih.gov

Furthermore, the interaction with the gut microbiota represents a crucial long-term mechanism. nih.gov Chronic alterations in the gut microbial community (dysbiosis) are linked to many chronic diseases. nih.govmdpi.com Bile acids are key signaling molecules in the gut-liver axis, influencing both microbial composition and host metabolism. caymanchem.comnih.gov Elucidating how long-term administration of this compound shapes the gut microbiome and how this, in turn, impacts chronic inflammation and metabolic health is a frontier in current research. nih.govnih.gov

Q & A

Q. What are the established synthetic pathways for producing Norhyodeoxycholic acid (NHDCA) with high purity for research use?

NHDCA is synthesized via chemical modification of hyodeoxycholic acid, involving selective oxidation and side-chain shortening. Key steps include:

  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Characterization : NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and rule out impurities .
  • Quality control : Residual solvent analysis (e.g., GC) and elemental analysis to meet laboratory-grade standards.

Q. How is NHDCA validated as an internal standard in quantifying δ5-bile acid conjugates in clinical samples?

Validation follows analytical chemistry guidelines:

  • Linearity : Calibration curves (1–100 ng/mL) with R² > 0.98.
  • Precision : Intra-/inter-day CV < 15% across replicates.
  • Recovery : Spike-and-recovery tests in biological matrices (e.g., urine, serum) to assess matrix effects. Cross-validation with deuterated analogs ensures specificity in mass spectrometry workflows .

Q. What biological models are commonly used to study NHDCA’s role in Niemann-Pick disease type C1 (NPC1)?

  • In vitro : Fibroblasts from NPC1 patients to monitor δ5-bile acid accumulation via LC-MS/MS.
  • In vivo : Npc1 knockout mice treated with NHDCA to assess reductions in hepatic cholesterol esters. Controls include wild-type cohorts and untreated NPC1 models .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-response studies for NHDCA in NPC1 models?

  • Variables : Dose range (10–200 mg/kg), administration route (oral vs. intraperitoneal), and endpoint selection (e.g., liver histology vs. plasma biomarkers).
  • Statistical power : Minimum n=8 per group to detect 30% effect size (α=0.05, β=0.2).
  • Blinding : Randomization of treatment groups to mitigate bias .

Q. How can contradictions in reported pharmacokinetic (PK) profiles of NHDCA across species be resolved?

  • Comparative PK studies : Parallel experiments in rodents, canines, and primates to identify species-specific metabolism.
  • Tracer techniques : Radiolabeled NHDCA (e.g., ¹⁴C) to track enterohepatic recirculation and biliary excretion.
  • Data normalization : Adjust for body surface area or allometric scaling .

Q. What statistical approaches are recommended for analyzing NHDCA’s effects on bile acid transporter expression?

  • Multivariate analysis : PCA or PLS-DA to correlate transporter (e.g., ASBT, NTCP) mRNA levels with bile acid profiles.
  • Longitudinal modeling : Mixed-effects models to account for intra-subject variability in time-course data .

Q. How can in silico modeling enhance predictions of NHDCA’s interactions with ileal bile acid transporters?

  • Molecular docking : Use crystal structures of ASBT (PDB ID: 4K7X) to simulate binding affinities.
  • MD simulations : Assess stability of NHDCA-transporter complexes under physiological pH and ionic conditions. Validate predictions with competitive uptake assays in Caco-2 cells .

Addressing Research Gaps and Data Contradictions

Q. What gaps exist in the current evidence for NHDCA’s therapeutic efficacy in NPC1?

  • Clinical data : Only two retrospective cohort studies (unpublished) reviewed by the EMA; no RCTs available.
  • Mechanistic clarity : Limited data on NHDCA’s modulation of lysosomal cholesterol trafficking. Proposed solutions: Collaborative preclinical consortia and biomarker-driven phase I/II trials .

Q. How should researchers prioritize conflicting findings between NHDCA and other bile acid analogs (e.g., ursodeoxycholic acid)?

  • Head-to-head assays : Compare IC₅₀ values for cholesterol-lowering in NPC1 cell lines.
  • Meta-analysis : Pool data from peer-reviewed studies using fixed/random-effects models to quantify effect sizes. Report heterogeneity via I² statistics and sensitivity analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.